7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one
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Overview
Description
2-Deacetoxytaxinine B is a taxane diterpenoid compound isolated from the stem bark of Taxus chinensis . It belongs to the family of Taxol compounds, which are known for their significant pharmacological activities, particularly in cancer treatment . The molecular formula of 2-Deacetoxytaxinine B is C35H42O9, and it has a molecular weight of 606.7 Da .
Preparation Methods
The preparation of 2-Deacetoxytaxinine B involves a multi-step synthetic route starting from paclitaxel. The synthesis includes a series of chemical reactions and substitution reactions . The industrial production methods are complex and typically involve the extraction of the compound from natural sources such as the Taxus chinensis plant .
Chemical Reactions Analysis
2-Deacetoxytaxinine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified taxane derivatives with potential pharmacological activities .
Scientific Research Applications
2-Deacetoxytaxinine B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other taxane derivatives . In biology and medicine, it has shown significant antiplatelet activity and is being studied for its potential use in cancer treatment . In the industry, it is used in the development of new pharmacological agents and as a reference compound in various analytical techniques .
Mechanism of Action
The mechanism of action of 2-Deacetoxytaxinine B involves its interaction with molecular targets and pathways related to platelet aggregation. It acts as a potent antiplatelet agent by inhibiting the aggregation of platelets induced by various agonists . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways that regulate platelet function .
Comparison with Similar Compounds
2-Deacetoxytaxinine B is unique among taxane diterpenoids due to its specific chemical structure and pharmacological activities. Similar compounds include taxinine, taxinine A, taxinine B, taxacin, taxchinin B, and taxol . These compounds share a similar core structure but differ in their side chains and functional groups, which result in varying pharmacological properties . 2-Deacetoxytaxinine B stands out for its potent antiplatelet activity and potential use in cancer treatment .
Properties
Molecular Formula |
C35H42O9 |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(8S)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/t25?,26?,28?,29?,32?,33?,35-/m0/s1 |
InChI Key |
OBBKIKZFVSBXJQ-YABRBQLYSA-N |
Isomeric SMILES |
CC1=C2C(C([C@]3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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